molecular formula C10H20O3 B8559430 2S-hydroxy-decanoic acid CAS No. 70267-29-7

2S-hydroxy-decanoic acid

Cat. No.: B8559430
CAS No.: 70267-29-7
M. Wt: 188.26 g/mol
InChI Key: GHPVDCPCKSNJDR-VIFPVBQESA-N
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Description

2S-hydroxy-decanoic acid is a medium-chain fatty acid.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2S-hydroxy-decanoic acid?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. Chiral HPLC or polarimetry can assess enantiomeric purity. Cross-reference data with standardized databases like NIST Chemistry WebBook for thermodynamic and spectral validation .
  • Example Workflow :

  • Dissolve the compound in deuterated solvent for NMR analysis.
  • Compare MS fragmentation patterns with literature values.
  • Validate chiral purity via chiral HPLC using a cellulose-based column.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods to minimize inhalation risks, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store the compound in a cool, dry environment away from oxidizers. Refer to SDS documentation for spill management (e.g., absorb with inert material, avoid water to prevent dispersion) .

Q. How can researchers synthesize this compound with high stereochemical fidelity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to enforce the S-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters like temperature (e.g., 25–40°C) and solvent polarity (e.g., dichloromethane or THF). Purify via recrystallization or column chromatography .

Advanced Research Questions

Q. How do researchers address contradictions in spectroscopic data when identifying this compound in complex biological matrices?

  • Methodological Answer : Use orthogonal techniques:

  • LC-MS/MS for selective ion monitoring in biological fluids.
  • 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra.
  • Isotopic labeling to trace degradation or interference pathways. Validate findings against synthetic standards and published spectral libraries .

Q. What experimental conditions induce racemization of this compound, and how can this be mitigated?

  • Methodological Answer : Racemization occurs at elevated temperatures (>60°C) or under extreme pH (e.g., <2 or >10). Stabilize the compound by:

  • Buffering solutions near neutral pH (6–8).
  • Using inert atmospheres (N₂ or Ar) during heating.
  • Confirming enantiopurity periodically via chiral analytical methods .

Q. What methodologies are used to study the thermal degradation kinetics of this compound?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products (e.g., decanoic acid derivatives). Model kinetics using Arrhenius equations under controlled oxygen/nitrogen atmospheres .

Q. How can in vitro models be optimized to evaluate the stereospecific bioactivity of this compound?

  • Methodological Answer :

  • Use enantiomerically pure controls (e.g., 2R-hydroxy-decanoic acid) to isolate stereospecific effects.
  • Employ cell cultures (e.g., human hepatocytes) with metabolic inhibitors to prevent in situ racemization.
  • Quantify activity via dose-response assays (IC₅₀/EC₅₀) and validate with statistical models (e.g., ANOVA with post-hoc tests) .

Q. Data Reproducibility and Validation

Q. What strategies ensure cross-laboratory reproducibility in quantifying this compound?

  • Methodological Answer :

  • Use certified reference materials (CRMs) from authoritative sources (e.g., NIST or Sigma-Aldrich).
  • Standardize calibration curves across instruments (e.g., HPLC with UV detection at 210 nm).
  • Publish detailed protocols for sample preparation and data acquisition in alignment with ACS style guidelines .

Properties

CAS No.

70267-29-7

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(2S)-2-hydroxydecanoic acid

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

GHPVDCPCKSNJDR-VIFPVBQESA-N

SMILES

CCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCC(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An alternate novel method of resolving 2-hydroxydecanoic acid is illustrated in scheme 3. According to this method, racemic 2-hydroxydecanoic acid (VI) is first converted to the racemic methyl ester (X) by reacting it with methanol and hydrochloric acid as described for the analogous reaction in scheme 2 (VIII→IX). The racemic methyl ester (X) is then reacted with Lipase P-30 to form (R)-methyl-2-hydroxydecanoate (IX) and (S)-2-hydroxydecanoic acid (VIII'). This reaction is typically carried out at a temperature from about 5° C. to about 55° C. in water or a water miscible solvent, or at the organic/aqueous interface of a water miscible solvent and an organic cosolvent. Examples of appropriate solvents are dimethylsulfoxide (DMSO)/water, toluene/water, methanol/water, hexane/water and tetrahydrofuran (THF)/water. The preferred temperature is from about 20° C. to about 50° C. and the preferred solvent is water. The pH is generally maintained at about 6.0 to about 8.0.
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Synthesis routes and methods II

Procedure details

Either of the diastereomeric salts so formed may then be reacted with a mineral or organic acid (e.g., sulfuric or acetic acid) in an inert solvent such as ethylacetate, water, acetone or toluene, preferably ethyl acetate, to yield the pure enantiomer of 2-hydroxydecanoic acid having the same stereochemistry at the carbon alpha to the carbonyl group (e.g., VII→VIII in scheme 2). The reaction temperature may range from about -78° C. to about 100° C., but is preferably about room temperature. Either of the resulting pure enantiomers of 2-hydroxydecanoic acid can then be converted into the pure enantiomer of methyl-2-hydroxydecanoate having the same stereochemistry at the carbon alpha to the carbonyl group by treatment with methanol and hydrochloric acid at a temperature from about -78° C. to about 100° C. (e.g., VIII→IX in scheme 2). The solvent may be methanol or another inert, polar, aprotic solvent such as methanol/THF, methanol/methylene chloride or methanol/toluene.
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Synthesis routes and methods III

Procedure details

2-Bromohexadecanoic acid (m.p. 51.5°-52.5° C) prepared from palmitic acid of high purity according to the method of Schwenk, E. and Papa, D; J. Am. Chem. Soc., 70 (1948) 3626, was treated with a solution of potassium hydroxide in 95 % methanol in an oil bath at 90° C at which 2-hydroxyhexadecanoic acid (m.p. 86.1°-86.3° C after recrystallization from ethanol and then from dichloromethane) was formed. Methyl 2-methoxyhexadecanoate (m.p. 28.6°-30.6° C) was obtained from 2-hydroxydecanoic acid by esterification and etherification with diazomethane using borone trifluoride as catalyst for the esterification whereafter it was reduced with lithium aluminum hydride to the formation of 2-methoxyhexadecanol-1 (m.p. 34.3°-34.9° C) which was purified by chromatography on silicic acid, 2-methoxyhexadecyl p-toluenesulphonate (m.p. 38°-39° C) was prepared by treating 2-methoxyhexadecanol with p-toluenesulphonylchloride in pyridine.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2S-hydroxy-decanoic acid
2S-hydroxy-decanoic acid
2S-hydroxy-decanoic acid
2S-hydroxy-decanoic acid
2S-hydroxy-decanoic acid
2S-hydroxy-decanoic acid

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